N'-hydroxynonanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxynonanimidamide, also known as HNIM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, including the reaction of nonanenitrile with hydroxylamine hydrochloride. HNIM has been found to have several biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N'-hydroxynonanimidamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. N'-hydroxynonanimidamide has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
N'-hydroxynonanimidamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells, reduce inflammation, and protect neurons from damage. Additionally, N'-hydroxynonanimidamide has been found to have antioxidant properties, which can help to prevent oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
N'-hydroxynonanimidamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to have low toxicity. Additionally, N'-hydroxynonanimidamide has been shown to have good stability under physiological conditions, making it a potential candidate for use in drug development. However, one limitation of N'-hydroxynonanimidamide is its low solubility, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on N'-hydroxynonanimidamide. One area of interest is its use as a prodrug for cancer treatment. Further research is needed to determine the optimal conditions for the synthesis of N'-hydroxynonanimidamide and its efficacy in vivo. Additionally, more research is needed to understand the mechanism of action of N'-hydroxynonanimidamide and its potential use in the treatment of neurological disorders. Finally, the development of new methods for improving the solubility of N'-hydroxynonanimidamide could lead to its wider use in scientific research.
Synthesemethoden
The synthesis of N'-hydroxynonanimidamide involves the reaction of nonanenitrile with hydroxylamine hydrochloride in the presence of a catalyst. The reaction takes place under mild conditions and results in the formation of N'-hydroxynonanimidamide. The yield of the reaction can be improved by optimizing the reaction conditions, such as the temperature, time, and concentration of reactants.
Wissenschaftliche Forschungsanwendungen
N'-hydroxynonanimidamide has been found to have several potential applications in scientific research. One of the primary areas of interest is its use as a prodrug for cancer treatment. N'-hydroxynonanimidamide has been shown to inhibit the growth of tumor cells in vitro and in vivo, making it a promising candidate for further research. Additionally, N'-hydroxynonanimidamide has been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Eigenschaften
CAS-Nummer |
103499-15-6 |
---|---|
Produktname |
N'-hydroxynonanimidamide |
Molekularformel |
C9H20N2O |
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
N'-hydroxynonanimidamide |
InChI |
InChI=1S/C9H20N2O/c1-2-3-4-5-6-7-8-9(10)11-12/h12H,2-8H2,1H3,(H2,10,11) |
InChI-Schlüssel |
BFNMHBKYKMIUEQ-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCC/C(=N\O)/N |
SMILES |
CCCCCCCCC(=NO)N |
Kanonische SMILES |
CCCCCCCCC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.